1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione
Overview
Description
1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione is a synthetic compound belonging to the class of pyrrolidine-2,5-diones. It is characterized by the presence of a pyrrolidine ring and two methoxy groups attached to a phenyl ring
Mechanism of Action
Target of Action
The primary targets of 1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione are certain types of fungi, including Rhizoctonia solani (Rs) , Botrytis cinerea (Bc) , and Fusarium graminearum (Fg) . These fungi are responsible for various plant diseases, and the compound exhibits significant biological activities against them .
Biochemical Pathways
Given its antifungal activity, it is likely that it interferes with essential fungal metabolic pathways, leading to the inhibition of fungal growth .
Result of Action
The primary result of the action of this compound is the inhibition of fungal growth . This makes it a potential candidate for the development of new antifungal agents.
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione involves several steps. One common method starts with the reaction of N-hydroxysuccinimide with 2,4-dimethoxybenzaldehyde under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
1-(2,5-Dimethoxyphenyl)pyrrolidine-2,5-dione: Similar structure but with different substitution patterns on the phenyl ring.
1-(4-Methylphenyl)pyrrolidine-2,5-dione: Contains a methyl group instead of methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-8-3-4-9(10(7-8)17-2)13-11(14)5-6-12(13)15/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFKAVRWPWYKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)CCC2=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325466 | |
Record name | 1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820060 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
882080-92-4 | |
Record name | 1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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